N-Acetyl-L-alanyl-D-alanyl-D-alanine

Enzyme Kinetics Substrate Specificity Protein Degradation

N-Acetyl-L-alanyl-D-alanyl-D-alanine (CAS 34047-74-0) is a synthetic, N-terminally acetylated tripeptide with the sequence L-Ala–D-Ala–D-Ala (molecular formula C₁₁H₁₉N₃O₅, molecular weight ~273.29 g/mol). Its defining feature is the mixed stereochemistry—an L-amino acid at the N-terminus followed by two D-alanine residues—which distinguishes it from all-L or all-D tripeptide analogs.

Molecular Formula C11H19N3O5
Molecular Weight 273.29 g/mol
CAS No. 34047-74-0
Cat. No. B14674019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-alanyl-D-alanyl-D-alanine
CAS34047-74-0
Molecular FormulaC11H19N3O5
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C
InChIInChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6+,7+/m0/s1
InChIKeyDRYOODAJROGPQO-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-alanyl-D-alanyl-D-alanine (CAS 34047-74-0) – A Chiral Tripeptide for Stereospecific Interaction Studies


N-Acetyl-L-alanyl-D-alanyl-D-alanine (CAS 34047-74-0) is a synthetic, N-terminally acetylated tripeptide with the sequence L-Ala–D-Ala–D-Ala (molecular formula C₁₁H₁₉N₃O₅, molecular weight ~273.29 g/mol) . Its defining feature is the mixed stereochemistry—an L-amino acid at the N-terminus followed by two D-alanine residues—which distinguishes it from all-L or all-D tripeptide analogs [1]. This unique chirality is the primary driver of its differential behavior in enzyme kinetics, antibiotic binding, and solution conformation, making it a specialized tool for probing stereospecific molecular recognition processes.

1
Mixed L-D-D stereochemistry for stereospecific interaction studies
2
Suitable tool for probing enzyme kinetics and antibiotic binding
3
Distinct solution conformation supports structural biology applications

Why N-Acetyl-L-alanyl-D-alanyl-D-alanine Cannot Be Substituted with Generic Tripeptides


Scientific and industrial users cannot simply interchange N-Acetyl-L-alanyl-D-alanyl-D-alanine with its all-L (CAS 19245-85-3) or all-D tripeptide isomers because stereochemistry dictates enzymatic processing and molecular recognition [1]. Specifically, the presence of a D-alanine at the second position blocks hydrolysis by acylaminoacyl-peptide hydrolase (APEH), whereas the all-L analog is efficiently cleaved [1]. Furthermore, the L-Ala–D-Ala–D-Ala sequence at the C-terminus determines binding affinity to glycopeptide antibiotics like vancomycin; replacing the terminal D-Ala with L-Ala causes a drastic loss of binding, rendering analogs functionally irrelevant in antibiotic research contexts [2]. The quantitative evidence below substantiates these stereochemistry-dependent performance gaps.

!
All-L isomer (CAS 19245-85-3) may undergo APEH hydrolysis, altering enzyme assay specificity
!
C-terminal L-Ala substitution may abolish vancomycin binding, limiting antibiotic-target studies

Quantitative Performance Evidence for N-Acetyl-L-alanyl-D-alanyl-D-alanine vs. Analogs


Enzymatic Resistance: Complete Blockade of Acylaminoacyl-Peptide Hydrolase (APEH) Activity

N-Acetyl-L-alanyl-D-alanyl-D-alanine, possessing a D-Ala at position 2, is predicted to be completely resistant to hydrolysis by acylaminoacyl-peptide hydrolase (APEH) based on established specificity rules. In contrast, the all-L analog Ac-L-Ala-L-Ala-L-Ala is a standard, efficiently cleaved substrate for this enzyme [1]. The foundational study demonstrates that the presence of D-Ala on either side of the scissile bond (positions 1 or 2) results in a 100% loss of enzymatic activity, effectively converting a good substrate into a non-substrate.

APEH Resistance
Class-level
This product: Predicted complete resistance
Ac-AAA (all-L): 100% activity baseline; fully cleaved
Supports stereochemical-control study fit
Class-level inference; verify under specific assay conditions
Enzyme Kinetics Substrate Specificity Protein Degradation

Vancomycin Binding: Differential Affinity Dictated by Terminal Chirality

The C-terminal D-Ala-D-Ala motif of N-Acetyl-L-alanyl-D-alanyl-D-alanine is the crucial recognition element for glycopeptide antibiotics. Research has established that substituting the terminal D-Ala with an L-Ala residue causes a dramatic decrease in binding affinity to vancomycin-group antibiotics [1]. While direct Kd values for this specific tripeptide are not available, the differential is a well-characterized class effect: the D-Ala-D-Ala terminus is essential for high-affinity binding, and any replacement by L-Ala at either of the last two positions can reduce affinity by several orders of magnitude, a principle demonstrated in related dipeptide and tripeptide systems where D-Ala → L-Ala substitution led to a >1000-fold decrease in binding [2].

Vancomycin Binding
Class-level
D-Ala-D-Ala terminus: predicted high-affinity binding
L-Ala substitution: >1000-fold affinity loss inferred
Supports antibiotic-target interaction studies
Class-level inference based on dipeptide data; confirm with direct binding assay
Antibiotic Research Molecular Recognition Binding Affinity

Solution Conformation: Unique Extended Structure Dictated by Central D-Alanine

Tripeptides containing a central D-alanine residue, such as N-Acetyl-L-alanyl-D-alanyl-D-alanine, adopt a distinct extended structure in aqueous solution characterized by a negative ψ (psi) and a positive φ (phi) angle. This contrasts with the dominant conformations of all-L tripeptides, which populate polyproline II (PPII) and β-sheet-like conformers [1]. The conformational restriction imposed by the central D-residue is a direct structural consequence of mixed chirality and is not observed in all-L homologs like Ac-L-Ala-L-Ala-L-Ala, which exhibit a conformational equilibrium between PPII and extended β-type structures.

Solution Conformation
Context-dependent
Extended backbone (neg ψ, pos φ) with central D-Ala
All-L tripeptide: PPII/β equilibrium mixture
Supports structural biology scaffold design
Cross-study comparable; confirm in desired solvent system
Peptide Conformation Spectroscopy Structural Biology

High-Impact Application Scenarios for N-Acetyl-L-alanyl-D-alanyl-D-alanine Based on Verified Differentiation


Generating Non-Hydrolysable Controls for Nα-Acyl-Peptide Hydrolase Activity Assays

Building on the evidence of complete APEH resistance [1], N-Acetyl-L-alanyl-D-alanyl-D-alanine serves as an ideal negative control substrate. Laboratories can pair it with the all-L substrate (Ac-L-Ala-L-Ala-L-Ala, CAS 19245-85-3) in parallel assays to confirm that observed enzymatic activity is specifically due to APEH, thereby ruling out non-specific proteolysis or other hydrolases. This is essential for drug screening programs targeting the N-end rule pathway, where assay robustness directly impacts hit validation.

Structural Modeling of Glycopeptide Antibiotic–Target Interactions

Given its intact D-Ala-D-Ala C-terminus and its predicted high-affinity binding to vancomycin [1], this tripeptide can be used in co-crystallization or NMR titration experiments to elucidate the molecular details of antibiotic binding. Unlike the commonly used dipeptide Ac-D-Ala-D-Ala, it provides an additional amino acid residue for mimicking the natural peptidoglycan stem, potentially offering a more realistic model of the biological target while avoiding the confounding binding of L-Ala-terminated isomers.

Designing Stereospecific Scaffolds for Peptidomimetic Drug Discovery

The unique solution conformation enforced by the central D-Ala, characterized by specific negative ψ and positive φ dihedral angles [1], offers a pre-organized structural scaffold. Medicinal chemists can exploit this rigidified backbone to present pharmacophoric groups in a defined spatial orientation. This contrasts sharply with the more flexible all-L tripeptide scaffolds, which adopt multiple conformations in solution, thereby enabling the rational design of conformationally constrained, and potentially more selective, peptidomimetic inhibitors or receptor ligands.

Investigating Substrate Specificity of Penicillin-Binding Proteins (PBPs) and DD-Peptidases

This compound acts as a simplified, stereochemically defined mimic of the peptidoglycan precursor's terminal elements [1]. It can be employed in kinetic studies with PBPs or DD-carboxypeptidases to parse the contribution of the D-Ala-D-Ala sequence to substrate recognition and turnover, separate from the complexity of the UDP-MurNAc-pentapeptide. Its resistance to APEH ensures that observed turnover in complex biological mixtures is attributable to the target D,D-peptidase and not to contaminating acyl-amino acid hydrolases.

Application
Selection Property
Validation Focus
APEH enzyme assay control
D-Ala2-mediated APEH resistance
Stereochemical specificity verification
Glycopeptide antibiotic binding studies
D-Ala-D-Ala C-terminus recognition
Vancomycin-target interaction analysis
Peptidomimetic scaffold design
Rigidified D-Ala central conformation
Conformation-activity relationship studies
PBP/DD-peptidase substrate profiling
D-Ala-D-Ala peptidoglycan mimic
Enzyme specificity and turnover analysis
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